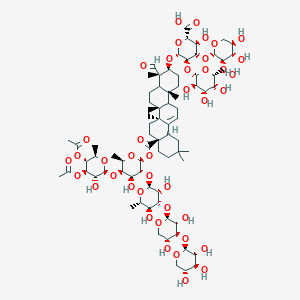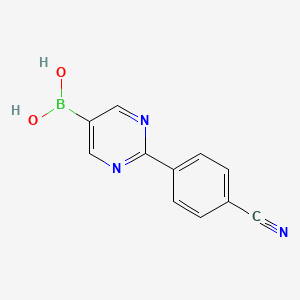
(2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a cyanophenyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that combines an aryl or vinyl boronic acid with an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, the use of high-throughput screening techniques can help identify the most effective catalysts and reaction conditions for large-scale production .
化学反応の分析
Types of Reactions
(2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyanophenyl group can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include boronic esters, amines, and substituted pyrimidine derivatives. These products can serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学的研究の応用
(2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
作用機序
The mechanism of action of (2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules. The cyanophenyl and pyrimidine groups can also participate in π-π stacking interactions and hydrogen bonding, further enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-Cyanophenylboronic acid: Similar structure but lacks the pyrimidine ring.
2-Cyanophenylboronic acid: Similar structure but lacks the pyrimidine ring.
Pyridinylboronic acids: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
(2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid is unique due to the presence of both the cyanophenyl and pyrimidine groups, which provide additional sites for chemical modification and interaction with molecular targets. This makes it a versatile intermediate in the synthesis of complex organic molecules and a valuable tool in scientific research .
特性
分子式 |
C11H8BN3O2 |
|---|---|
分子量 |
225.01 g/mol |
IUPAC名 |
[2-(4-cyanophenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H8BN3O2/c13-5-8-1-3-9(4-2-8)11-14-6-10(7-15-11)12(16)17/h1-4,6-7,16-17H |
InChIキー |
ZHRYZSKZTHDIDF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)C2=CC=C(C=C2)C#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B14089385.png)
![1-[3-(Benzyloxy)phenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089399.png)
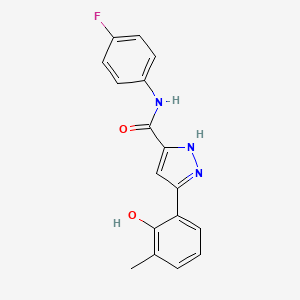
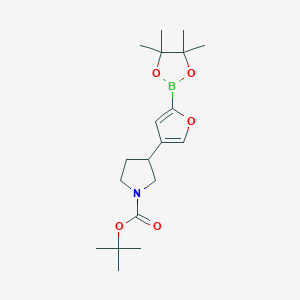

![3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine; 2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol](/img/structure/B14089421.png)

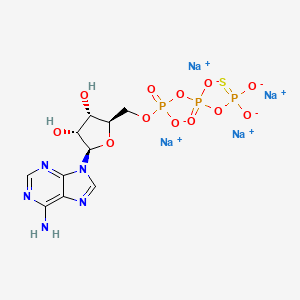
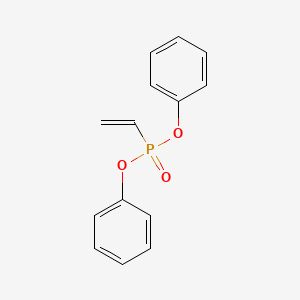
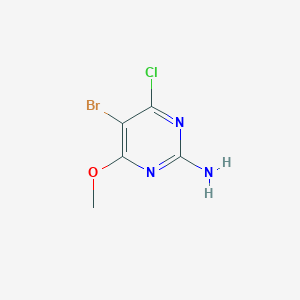
![1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B14089465.png)
![4-Methoxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14089475.png)
